molecular formula C6H10N4O B13828303 N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine

N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine

Cat. No.: B13828303
M. Wt: 154.17 g/mol
InChI Key: GMGXLEBBWNRKTC-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine is an organic compound characterized by its unique structure, which includes an oxazole ring and a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-oxazole with a diazonium salt, followed by methylation of the resulting intermediate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine exerts its effects involves interactions with specific molecular targets. The oxazole ring and diazenyl group can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-methyl-1,2-oxazol-3-yl)methanethiol
  • 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

Uniqueness

N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine is unique due to its specific combination of an oxazole ring and a diazenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine

InChI

InChI=1S/C6H10N4O/c1-5-4-11-8-6(5)7-9-10(2)3/h4H,1-3H3

InChI Key

GMGXLEBBWNRKTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CON=C1N=NN(C)C

Origin of Product

United States

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